(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate
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Overview
Description
(1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane carboxylate core, substituted with a methoxybenzyl group and a xanthenylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the methoxybenzyl group, and the attachment of the xanthenylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems and advanced purification methods, such as chromatography, can also enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxybenzyl and xanthenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate include other cyclopropane carboxylates and xanthenylmethyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C37H34N2O7 |
---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C37H34N2O7/c1-43-25-15-11-23(12-16-25)21-39-35(41)37(38-36(39)42,31-19-29(31)34(40)45-22-24-13-17-26(44-2)18-14-24)20-30-27-7-3-5-9-32(27)46-33-10-6-4-8-28(30)33/h3-18,29-31H,19-22H2,1-2H3,(H,38,42)/t29-,31-,37-/m0/s1 |
InChI Key |
GYPKROUEYXTZBH-UQVNERDZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)[C@](NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)[C@H]6C[C@@H]6C(=O)OCC7=CC=C(C=C7)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OCC7=CC=C(C=C7)OC |
Origin of Product |
United States |
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